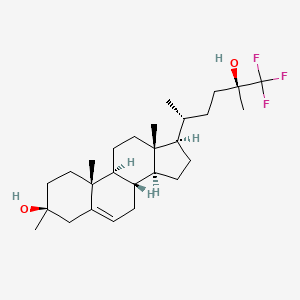

Dalzanemdor

Description

Propriétés

Numéro CAS |

1629853-48-0 |

|---|---|

Formule moléculaire |

C27H43F3O2 |

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5S)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26+/m1/s1 |

Clé InChI |

BVBRUQYHUXKZMQ-JNVAYQLDSA-N |

SMILES isomérique |

C[C@H](CC[C@@](C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C |

SMILES canonique |

CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Dalzanemdor (SAGE-718): A Technical Guide to its Mechanism of Action in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of Dalzanemdor (SAGE-718) for cognitive impairment in Huntington's disease, Parkinson's disease, and Alzheimer's disease has been discontinued (B1498344) following Phase 2 and 3 trials that did not meet their primary endpoints. This document serves as a technical guide to the preclinical data and the elucidated mechanism of action of this compound for scientific and research purposes.

Executive Summary

This compound (formerly SAGE-718) is a novel, synthetic neurosteroid analogue of 24(S)-hydroxycholesterol that acts as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Developed to address cognitive deficits associated with NMDA receptor hypofunction in neurodegenerative disorders, its mechanism centers on enhancing the activity of NMDA receptors in the presence of the endogenous co-agonists glutamate (B1630785) and glycine. Preclinical studies demonstrated this compound's ability to potentiate NMDA receptor-mediated synaptic transmission, enhance synaptic plasticity, and ameliorate cognitive and behavioral deficits in animal models of NMDA receptor hypofunction. Despite a favorable safety profile, this compound failed to demonstrate statistically significant cognitive improvement in clinical trials for Huntington's, Parkinson's, and Alzheimer's diseases. This guide provides an in-depth overview of the preclinical pharmacology, mechanism of action, and key experimental findings that defined the scientific rationale for this compound's development.

Molecular Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of NMDA receptors. Unlike direct agonists, this compound does not activate the NMDA receptor on its own. Instead, it binds to a distinct allosteric site on the receptor complex, enhancing the receptor's response to its endogenous agonists, glutamate and glycine. This modulatory action is thought to increase the probability of the NMDA receptor channel opening, thereby augmenting the influx of calcium ions upon agonist binding.

Preclinical evidence indicates that this compound potentiates NMDA receptors containing any of the GluN2A-D subunits with similar potency, suggesting a broad modulatory effect across different NMDA receptor subtypes. This potentiation of NMDA receptor currents leads to an increase in the amplitude of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without altering their decay kinetics.

Impact on Neuronal Circuits and Synaptic Plasticity

The potentiation of NMDA receptor function by this compound has significant implications for neuronal circuit activity and synaptic plasticity, processes that are fundamental to learning and memory.

Enhancement of Synaptic Transmission

By increasing the gain of NMDA receptor-mediated signaling, this compound enhances excitatory synaptic transmission in key brain regions associated with cognition, such as the hippocampus and striatum. This was demonstrated in preclinical studies where SAGE-718 increased the amplitude of NMDA receptor EPSPs in striatal medium spiny neurons.

Modulation of Long-Term Potentiation (LTP)

Long-term potentiation (LTP), a cellular correlate of learning and memory, is critically dependent on NMDA receptor activation. Preclinical studies have shown that derivatives of 24(S)-hydroxycholesterol, the parent compound of this compound, enhance NMDA receptor-mediated LTP in hippocampal slices. By amplifying the calcium signal through NMDA receptors, this compound is hypothesized to lower the threshold for LTP induction, thereby facilitating the strengthening of synaptic connections.

Preclinical Pharmacological Data

The following tables summarize the key quantitative data from preclinical and early clinical studies of this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species/System | Reference |

| NMDA Receptor Potentiation (EC50) | 47 nM (95% CI: 25-890 nM) | Rat striatal medium spiny neurons | |

| Maximal Potentiation of NMDA EPSP (Emax) | 330% (95% CI: 140-520%) | Rat striatal medium spiny neurons |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 30% - 73% | Canine | |

| Brain-to-Plasma Ratio | 5.3 | Rat | |

| Median Terminal Half-Life | 8 - 118 hours | Human | |

| Time to Maximum Plasma Concentration | 4 - 7 hours | Human |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Electrophysiological Recordings in Brain Slices

-

Objective: To determine the effect of this compound on NMDA receptor-mediated synaptic transmission.

-

Methodology:

-

Acute brain slices (e.g., corticostriatal) are prepared from rodents.

-

Whole-cell patch-clamp recordings are obtained from neurons (e.g., striatal medium spiny neurons).

-

Synaptic responses are evoked by electrical stimulation of afferent fibers.

-

NMDA receptor-mediated EPSPs are pharmacologically isolated by blocking AMPA and GABA receptors.

-

A concentration-response curve for this compound is generated by bath-applying increasing concentrations of the compound and measuring the change in the EPSP amplitude.

-

Animal Models of NMDA Receptor Hypofunction

-

Objective: To assess the in vivo efficacy of this compound in reversing cognitive deficits associated with NMDA receptor hypofunction.

-

Methodology (Phencyclidine-induced social deficit model):

-

Rodents are administered the NMDA receptor antagonist phencyclidine (PCP) subchronically to induce a state of NMDA receptor hypofunction, which manifests as social interaction deficits.

-

Following the PCP regimen, animals are treated with this compound or vehicle.

-

Social interaction is assessed in a novel environment by measuring behaviors such as sniffing, grooming, and following of a conspecific.

-

The ability of this compound to ameliorate the PCP-induced social deficits is quantified.

-

In Vivo Electroencephalography (EEG)

-

Objective: To evaluate the effect of this compound on brain network activity and its interaction with NMDA receptor antagonists.

-

Methodology:

-

Rodents are surgically implanted with EEG electrodes over relevant brain regions (e.g., cortex, hippocampus).

-

After a recovery period, baseline EEG recordings are obtained.

-

The NMDA receptor antagonist ketamine is administered to induce a characteristic increase in gamma frequency band power.

-

This compound is administered, and its effect on the ketamine-induced gamma oscillations is measured. A more rapid return to baseline gamma power suggests that this compound can counteract the effects of NMDA receptor blockade.

-

Visualizations

Signaling Pathway of this compound at the Synapse

Caption: this compound's positive allosteric modulation of the NMDA receptor.

Experimental Workflow for Preclinical Efficacy Testing

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship of NMDA Hypofunction and this compound's Action

Caption: The therapeutic hypothesis for this compound in cognitive impairment.

SAGE-718: An In-depth Technical Guide on NMDA Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAGE-718 (dalzanemdor) is a novel, orally bioavailable, and brain-penetrant neuroactive steroid in clinical development for the treatment of cognitive impairment associated with neurodegenerative diseases.[1][2][3][4] It is a derivative of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, which is known to be a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][5] SAGE-718 itself acts as a potent and selective PAM at NMDA receptors, enhancing receptor function in the presence of the endogenous agonists glutamate (B1630785) and glycine (B1666218).[1][6] This mechanism is hypothesized to restore normal NMDA receptor tone, which may be impaired in various neurological conditions.[1][7]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of SAGE-718 with the NMDA receptor, based on publicly available preclinical data. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data: Potentiation of NMDA Receptor Subtypes

Direct binding affinity studies determining the inhibition constant (Ki) or dissociation constant (Kd) for SAGE-718 at the NMDA receptor are not extensively available in the public domain. The primary characterization of SAGE-718's interaction with the NMDA receptor has been through functional assays that measure the potentiation of receptor activity. The half-maximal effective concentration (EC50) is a key parameter derived from these studies, indicating the concentration of SAGE-718 required to elicit 50% of its maximal effect.

The following table summarizes the EC50 values for SAGE-718 across different NMDA receptor subtypes, as determined by electrophysiological studies on HEK cells expressing recombinant human NMDA receptors.

| NMDA Receptor Subtype | EC50 (nM) | Emax (% increase over vehicle) | Hill Slope (h) |

| GluN1/GluN2A | 86 (56–130) | 310 (280–350) | 1.4 |

| GluN1/GluN2B | 79 (42–150) | 370 (320–410) | 0.7 |

| GluN1/GluN2C | 150 (63–350) | 86 (62–110) | 2 (constrained) |

| GluN1/GluN2D | 430 (170–1100) | 130 (90–170) | 1.5 |

| GluN1/GluN2A (Voltage Clamp) | 46 (32–67) | 250 (210–280) | 2 (constrained) |

| Evoked EPSPs (Rat Striatal Neurons) | 47 (25–890) | 330 (140–520) | - |

Data sourced from Hill et al. (2022) as reported in Beckley et al. (2024) and direct findings from Beckley et al. (2024).[8][9]

NMDA Receptor Signaling Pathway and SAGE-718's Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The channel is also subject to a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions, and the efflux of potassium (K+) ions.

SAGE-718, as a positive allosteric modulator, does not activate the NMDA receptor directly. Instead, it binds to a site on the receptor that is distinct from the agonist binding sites. This binding event is thought to increase the probability of the channel opening when the agonist and co-agonist are bound, thereby potentiating the receptor's response to endogenous neurotransmitters.[1][6]

Experimental Protocols

Determination of SAGE-718 Potency using Automated Patch-Clamp Electrophysiology

This protocol describes the methodology used to determine the EC50 values of SAGE-718 on different NMDA receptor subtypes.

1. Cell Culture and Receptor Expression:

-

Human Embryonic Kidney (HEK) cells stably expressing specific recombinant human NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) are cultured under standard conditions.

2. Automated Patch-Clamp Recordings:

-

An automated patch-clamp platform (e.g., IonWorks Barracuda) is utilized for high-throughput electrophysiological recordings.

-

Cells are plated onto specialized microfluidic plates.

-

Whole-cell voltage-clamp recordings are established.

3. Ligand and Compound Application:

-

The external solution contains a sub-saturating concentration of glutamate (e.g., 0.8 µM) and a saturating concentration of glycine (e.g., 50 µM) to elicit baseline NMDA receptor currents.

-

A range of concentrations of SAGE-718 is applied to the cells.

4. Data Acquisition and Analysis:

-

NMDA receptor-mediated currents are recorded in response to agonist application in the presence of different concentrations of SAGE-718.

-

The peak current amplitude is measured for each concentration.

-

The percentage increase in current amplitude over the vehicle control is calculated.

-

A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the SAGE-718 concentration.

-

The EC50, Emax (maximal effect), and Hill slope are determined by fitting the data to a four-parameter logistic equation.

Representative Radioligand Binding Assay for NMDA Receptor Affinity

While specific binding affinity (Ki, Kd) and kinetic (kon, koff) data for SAGE-718 are not publicly available, a competitive radioligand binding assay is a standard method to determine such parameters. The following is a representative protocol.

1. Membrane Preparation:

-

Rat brain cortices, a rich source of NMDA receptors, are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard assay (e.g., BCA).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the prepared brain membranes, a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801 for the ion channel site), and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of the test compound (SAGE-718).

-

The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the concentration of the test compound.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Conclusion

SAGE-718 is a potent positive allosteric modulator of NMDA receptors, with demonstrated activity across multiple GluN2 subunits.[8] The available quantitative data, primarily in the form of EC50 values from functional assays, indicates that SAGE-718 enhances NMDA receptor-mediated currents at nanomolar concentrations. While direct binding affinity and kinetic data are not yet in the public domain, the characterization of its potentiation effects provides a strong basis for its ongoing clinical development in disorders associated with NMDA receptor hypofunction. The experimental protocols outlined in this guide provide a framework for understanding how the potency of SAGE-718 is determined and how its binding affinity could be further investigated.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. SAGE-718: A first in class oxysterol-based NMDA receptor positive allosteric modulator for the potential treatment of Huntington’s disease - American Chemical Society [acs.digitellinc.com]

- 3. Investor Relations – Supernus [supernus.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. alzforum.org [alzforum.org]

- 6. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II clinical trial of SAGE-718 for the treatment of MCI and early AD | VJDementia [vjdementia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Dalzanemdor (SAGE-718): A Technical Guide for Investigating NMDA Receptor Hypofunction

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of dalzanemdor (SAGE-718) as a research tool for studying the pathophysiology of N-methyl-D-aspartate (NMDA) receptor hypofunction. This compound is a novel, investigational neuroactive steroid and a potent positive allosteric modulator (PAM) of the NMDA receptor.[1][2] While recent Phase 2 clinical trials for cognitive impairment in Huntington's, Parkinson's, and Alzheimer's diseases did not meet their primary endpoints, leading to the halt of its clinical development, the compound's specific mechanism of action makes it a valuable tool for preclinical and translational research.[3][4][5]

This compound is an analogue of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, which is known to potently modulate NMDA receptors.[2][6] As a PAM, this compound enhances the activity of the NMDA receptor in the presence of its co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine).[7][8] This mechanism is particularly relevant for studying conditions where NMDA receptor signaling is thought to be diminished, a state known as NMDA receptor hypofunction, which has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[9][10]

Core Pharmacology and Pharmacokinetics

This compound potentiates NMDA receptors containing various GluN2 subunits (GluN2A-D) and has demonstrated the ability to reverse functional deficits in preclinical models of NMDA receptor hypofunction.[1][11]

Quantitative Data

The following tables summarize the key in vitro potency and clinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Subunit | Value | Reference |

|---|---|---|---|

| EC₅₀ | GluN2A | 86 nM | [12] |

| EC₅₀ | GluN2B | 79 nM |[12] |

Table 2: Phase 1 Pharmacokinetic Properties of this compound in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Dosing | Single and Multiple Ascending Doses | [9] |

| Time to Max. Plasma Conc. (Tₘₐₓ) | 4 - 7 hours | [9] |

| Terminal Half-life (t₁/₂) | 8 - 118 hours | [9] |

| Dose Proportionality | Dose-proportional after single dose; more than dose-proportional after multiple doses | [9] |

| Steady State Achievement | ~11 days | [9] |

| Suitability | Once-daily oral dosing |[9][11] |

Signaling Pathways and Mechanism of Action

NMDA receptors are glutamate-gated ion channels critical for synaptic plasticity, learning, and memory.[13][14] Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium (Mg²⁺) block.[15] Upon opening, the channel allows the influx of Na⁺ and, crucially, Ca²⁺, which acts as a second messenger to initiate downstream signaling cascades.[13][15]

This compound, as a PAM, is hypothesized to increase the probability of the NMDA receptor channel opening when agonists are bound, thereby amplifying the physiological signal, particularly under conditions of receptor hypofunction.[1][7]

Experimental Protocols for Studying NMDA Receptor Hypofunction

This compound can be used to probe the consequences of NMDA receptor hypofunction and assess the potential for pharmacological rescue in various experimental paradigms.

Pharmacological Induction of NMDA Hypofunction in Rodents

A common method to model NMDA receptor hypofunction is through the administration of non-competitive antagonists like phencyclidine (PCP) or ketamine.[10][16] Sub-chronic treatment with these agents can induce behavioral deficits in rodents that are relevant to human conditions.[1][16]

Protocol: Sub-chronic PCP Administration to Induce Social Deficits

-

Animal Model: Adult male C57BL/6 mice.

-

Acclimation: House animals in groups for at least one week prior to the experiment with ad libitum access to food and water.

-

Drug Preparation:

-

Dissolve Phencyclidine (PCP) hydrochloride in 0.9% saline to a final concentration of 2 mg/mL.

-

Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at the desired concentration.

-

-

Dosing Regimen:

-

Administer PCP (2 mg/kg, intraperitoneal injection) or saline vehicle once daily for 14 consecutive days.

-

From day 15, begin the "washout" and treatment period. Administer this compound (e.g., 1-10 mg/kg, oral gavage) or its vehicle once daily for the duration of the behavioral testing period.

-

-

Behavioral Assessment (Social Interaction Test):

-

Conduct testing 60 minutes after the final this compound/vehicle dose.

-

Place the experimental mouse in a novel, dimly lit open-field arena for a 10-minute habituation period.

-

Introduce a novel, age- and sex-matched "stranger" mouse, enclosed in a wire cage, into one corner of the arena.

-

Record the session for 10 minutes, tracking the amount of time the experimental mouse spends actively investigating the wire cage (sniffing, touching).

-

-

Data Analysis: Compare the social interaction time between the four groups (Saline/Vehicle, Saline/Dalzanemdor, PCP/Vehicle, PCP/Dalzanemdor) using a two-way ANOVA. A significant reversal of the PCP-induced deficit in the PCP/Dalzanemdor group would indicate efficacy.[1]

In Vitro Electrophysiological Assessment

The whole-cell patch-clamp technique allows for the direct measurement of NMDA receptor-mediated currents in neurons and the effect of modulators like this compound.[17]

Protocol: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

-

Slice Preparation:

-

Anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated NMDG-based cutting solution.

-

Rapidly dissect the brain and prepare 300 µm-thick coronal slices of the region of interest (e.g., prefrontal cortex, striatum) using a vibratome in the same cutting solution.

-

Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF heated to 30-32°C.

-

The aCSF should contain blockers for AMPA/Kainate receptors (e.g., 10 µM DNQX) and GABA-A receptors (e.g., 10 µM bicuculline) to isolate NMDA receptor currents. The aCSF should be Mg²⁺-free to prevent channel block at negative potentials.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with a Cesium-based internal solution to block potassium channels.

-

-

Data Acquisition:

-

Establish a whole-cell voltage-clamp configuration on a visually identified pyramidal neuron. Hold the cell at -70 mV.

-

Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by placing a stimulating electrode near the recorded neuron and delivering a brief electrical pulse.

-

Record a stable baseline of NMDA-EPSCs for 5-10 minutes.

-

-

Drug Application:

-

Switch the perfusion to aCSF containing this compound (e.g., 100 nM) and continue to evoke and record EPSCs for 15-20 minutes.

-

Observe the change in the amplitude and/or decay kinetics of the NMDA-EPSC.

-

-

Data Analysis: Measure the peak amplitude of the EPSCs before and after this compound application. Normalize the post-drug amplitudes to the baseline period and perform statistical analysis (e.g., paired t-test). An increase in EPSC amplitude demonstrates positive allosteric modulation.[1]

Conclusion

This compound is a well-characterized NMDA receptor PAM that serves as a specific and potent tool for the preclinical investigation of NMDA receptor hypofunction.[1] Despite its discontinuation in clinical development for major neurodegenerative diseases, its utility in a research setting remains high.[3][5] By enhancing NMDA receptor activity, this compound allows scientists to probe the functional consequences of restoring signaling in pharmacological and genetic models of disease, helping to dissect the complex role of NMDA receptors in both normal physiology and neuropathology.

References

- 1. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The dust has settled: Sage’s this compound won’t advance for cognitive impairment – HDBuzz [en.hdbuzz.net]

- 4. Sage ends this compound development following Phase II trial failure - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. SAGE-718 | ALZFORUM [alzforum.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Frontiers | Drugs Based on NMDAR Hypofunction Hypothesis in Schizophrenia [frontiersin.org]

- 9. This compound (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (SAGE‐718), a novel, investigational N‐methyl‐D‐aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose‐finding studies in healthy participants and an open‐label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (SAGE-718) | NMDAR PAM | Probechem Biochemicals [probechem.com]

- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NMDA receptor - Wikipedia [en.wikipedia.org]

- 16. Failure of NMDA receptor hypofunction to induce a pathological reduction in PV-positive GABAergic cell markers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

Preclinical Evidence for Dalzanemdor (SAGE-718) in Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalzanemdor (formerly SAGE-718) is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a derivative of the endogenous neurosteroid 24(S)-hydroxycholesterol, this compound enhances NMDA receptor activity in the presence of glutamate (B1630785), offering a potential therapeutic approach for cognitive deficits associated with NMDA receptor hypofunction in various neurological disorders. This technical guide synthesizes the key preclinical evidence supporting the cognitive-enhancing effects of this compound, providing detailed insights into its pharmacological profile, efficacy in animal models, and the experimental methodologies employed in these seminal studies.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of cognitive impairment in several neurodegenerative and psychiatric disorders.[2] this compound emerges as a promising therapeutic candidate by selectively potentiating NMDA receptor function, thereby aiming to restore synaptic health and improve cognitive performance. Preclinical research has been instrumental in elucidating the mechanism of action and validating the therapeutic potential of this compound.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound acts as a positive allosteric modulator of NMDA receptors, which are composed of various subunits, primarily GluN1 and GluN2 (A-D).[3] Unlike direct agonists, this compound enhances the receptor's response to the endogenous agonist glutamate, thereby preserving the physiological patterns of neuronal activation.

Signaling Pathway

The binding of this compound to an allosteric site on the NMDA receptor complex increases the probability of channel opening in the presence of glutamate and a co-agonist (glycine or D-serine). This leads to an influx of Ca²⁺ into the postsynaptic neuron, a critical event for initiating downstream signaling cascades that underpin synaptic plasticity and cognitive function.

Preclinical Pharmacological Profile

In Vitro Potentiation of NMDA Receptor Subtypes

Studies utilizing two-electrode voltage clamp electrophysiology in Xenopus oocytes have demonstrated that this compound potentiates all four GluN1/GluN2 receptor subtypes (A-D).

| NMDA Receptor Subtype | This compound EC₅₀ (nM) | Maximal Potentiation (%) |

| GluN1/GluN2A | ~300 | >150 |

| GluN1/GluN2B | ~300 | >150 |

| GluN1/GluN2C | ~300 | >150 |

| GluN1/GluN2D | ~300 | >150 |

Note: The exact EC₅₀ and maximal potentiation values are derived from graphical representations in preclinical publications and should be considered estimates.

Enhancement of Synaptic Transmission

Whole-cell patch-clamp recordings from medium spiny neurons in rodent brain slices have shown that this compound significantly increases the amplitude of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without altering their decay kinetics.[3]

| This compound Concentration | Increase in NMDA-EPSP Amplitude (%) |

| 1 µM | Significant increase observed |

| 10 µM | Further significant increase observed |

Note: Specific quantitative values for the percentage increase are pending access to full-text data tables.

Preclinical Efficacy in Animal Models of Cognitive Impairment

This compound has demonstrated efficacy in reversing cognitive and social deficits in rodent models where NMDA receptor hypofunction is induced pharmacologically.

Reversal of Phencyclidine (PCP)-Induced Social Interaction Deficits

Subchronic administration of the NMDA receptor antagonist phencyclidine (PCP) in rats leads to a persistent social interaction deficit, considered a model for certain negative symptoms of schizophrenia.[4] this compound has been shown to ameliorate these social deficits.

| Treatment Group | Social Interaction Time (seconds) |

| Vehicle + Vehicle | Baseline |

| PCP + Vehicle | Significantly reduced vs. Baseline |

| PCP + this compound (1 mg/kg) | Significantly increased vs. PCP + Vehicle |

| PCP + this compound (3 mg/kg) | Further significant increase vs. PCP + Vehicle |

Note: Data are illustrative of the expected outcomes based on published findings. Specific values require access to the primary data.

Detailed Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes

Objective: To determine the potency and efficacy of this compound on different NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding human GluN1 and one of the GluN2 (A-D) subunits.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a low-Mg²⁺ Ringer's solution.

-

Two glass microelectrodes filled with KCl are impaled into the oocyte.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

-

Drug Application:

-

A baseline response is established by applying glutamate and glycine (B1666218).

-

This compound is co-applied with glutamate and glycine at varying concentrations to determine its potentiating effect.

-

Current responses are recorded and analyzed to calculate EC₅₀ and maximal potentiation.

-

Subchronic Phencyclidine (PCP) Model of Social Interaction Deficit in Rats

Objective: To assess the ability of this compound to reverse PCP-induced social withdrawal.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

PCP Administration: Rats receive twice-daily intraperitoneal (i.p.) injections of PCP (e.g., 2 mg/kg) or vehicle for seven consecutive days.

-

Washout Period: A 7-day washout period follows the final PCP injection to allow for the development of a persistent deficit.

-

Test Compound Administration: On the test day, rats are administered this compound or vehicle orally.

-

Social Interaction Test:

-

Rats are habituated to a novel, open-field arena.

-

Two unfamiliar rats from the same treatment group are placed in the arena together for a defined period (e.g., 15 minutes).

-

Behavior is video-recorded and scored by a blinded observer for the total duration of active social interaction (e.g., sniffing, grooming, following).

-

-

Data Analysis: Social interaction times are compared across treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a cognitive-enhancing agent. Its mechanism as a positive allosteric modulator of the NMDA receptor allows for the potentiation of endogenous glutamatergic signaling, which is critical for synaptic plasticity and cognitive function. The demonstrated efficacy in well-validated animal models of NMDA receptor hypofunction further supports its therapeutic potential. While recent clinical trial outcomes have been mixed, the preclinical evidence underscores the scientific foundation for targeting NMDA receptor modulation in cognitive disorders. Further research into the downstream signaling pathways and the application of this compound in a wider range of preclinical models will continue to refine our understanding of its therapeutic utility.

References

- 1. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Dalzanemdor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalzanemdor (formerly SAGE-718) is a synthetic neuroactive steroid analog of 24(S)-hydroxycholesterol that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] By enhancing NMDA receptor function, this compound was investigated for its potential neuroprotective and cognitive-enhancing effects in neurodegenerative disorders characterized by NMDA receptor hypofunction, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2][3] Preclinical studies demonstrated its ability to potentiate NMDA receptor activity and ameliorate cognitive deficits in animal models.[4] However, despite promising early-phase data, the clinical development of this compound was discontinued (B1498344) following the failure of Phase 2 trials to meet their primary endpoints in Parkinson's disease (PRECEDENT study), Alzheimer's disease (LIGHTWAVE study), and Huntington's disease (DIMENSION study).[5] This technical guide provides an in-depth overview of the core preclinical and clinical data on this compound, including detailed experimental methodologies and a summary of quantitative findings, to serve as a resource for researchers and drug development professionals in the field of neurodegenerative diseases and NMDA receptor modulation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[1][3] Its dysfunction, particularly hypofunction, has been implicated in the pathophysiology of cognitive impairment in several neurodegenerative disorders.[2] this compound was developed as a first-in-class NMDA receptor PAM to address this hypofunction.[6] As an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol, this compound was designed to enhance the activity of NMDA receptors in the presence of the co-agonists glutamate (B1630785) and glycine (B1666218).[1]

This document details the scientific investigation into the neuroprotective effects of this compound, presenting a comprehensive summary of its mechanism of action, preclinical pharmacology, and clinical evaluation. While the clinical outcomes were ultimately not supportive of its continuation in development, the data generated from these studies provide valuable insights for future research into NMDA receptor modulation for cognitive disorders.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound functions as a positive allosteric modulator of the NMDA receptor.[1] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the receptor's response to its endogenous ligands, glutamate and glycine. This modulatory action is thought to provide a more subtle and physiological enhancement of receptor function compared to direct agonism, potentially avoiding the excitotoxicity associated with excessive NMDA receptor activation.[4]

This compound has been shown to potentiate NMDA receptors containing various GluN2 subunits (GluN2A-D) with equipotency.[4] Its mechanism is believed to involve an increase in the channel open probability, thereby augmenting the influx of Ca2+ in response to synaptic activity.[4] This enhanced Ca2+ signaling is a critical trigger for downstream pathways involved in synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

Preclinical Studies

In Vitro Electrophysiology

-

Objective: To characterize the effects of this compound on NMDA receptor function.

-

Methods: Whole-cell voltage-clamp recordings were performed on cultured neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations. NMDA receptor-mediated currents were evoked by application of glutamate and glycine in the presence and absence of this compound.

-

Representative Protocol:

-

HEK293 cells are transiently transfected with plasmids encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and is supplemented with antagonists for non-NMDA glutamate receptors and GABA-A receptors. The internal pipette solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES.

-

NMDA receptor currents are evoked by a rapid application of glutamate (100 µM) and glycine (30 µM) at a holding potential of -60 mV.

-

This compound is bath-applied at various concentrations to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated currents.

-

-

Key Findings: this compound potentiated currents mediated by NMDA receptors containing any of the four GluN2 subunits (GluN2A-D) with similar potency. It increased the amplitude of NMDA receptor excitatory postsynaptic potentials (EPSPs) without significantly altering the decay kinetics in striatal medium spiny neurons.[4]

In Vivo Animal Models of NMDA Receptor Hypofunction

This compound was evaluated in animal models designed to mimic the cognitive deficits associated with NMDA receptor hypofunction.

-

Phencyclidine (PCP)-Induced Social Interaction Deficit:

-

Objective: To assess the ability of this compound to reverse social withdrawal induced by the NMDA receptor antagonist PCP.

-

Methods: Rodents are chronically treated with PCP to induce a deficit in social interaction. The time spent in active social interaction with a novel conspecific is measured.

-

Representative Protocol:

-

Male rats are administered PCP (e.g., 5 mg/kg) or saline twice daily for 7 days, followed by a 7-day washout period.

-

On the test day, two unfamiliar rats from the same treatment group are placed in an open-field arena, and their social interactions (e.g., sniffing, grooming, following) are recorded for a set duration (e.g., 15 minutes).

-

This compound or vehicle is administered prior to the social interaction test.

-

The total time spent in social interaction is quantified.

-

-

Key Findings: this compound ameliorated the social interaction deficits induced by subchronic PCP administration.[4]

-

-

Morris Water Maze:

-

Objective: To evaluate the effect of this compound on spatial learning and memory in models of cognitive impairment.

-

Methods: This test assesses the ability of a rodent to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.

-

Representative Protocol:

-

A circular pool is filled with opaque water, and a hidden platform is placed in a fixed location.

-

Animals are given multiple trials per day for several consecutive days to find the platform from different starting positions.

-

Escape latency (time to find the platform) and path length are recorded.

-

A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

-

Key Findings: In preclinical models of NMDA receptor hypofunction, this compound was shown to improve performance in cognitive tasks.[7]

-

Clinical Development Program

This compound was investigated in a clinical program (the PERSPECTIVE program for Huntington's disease) that included several Phase 2 studies across different neurodegenerative diseases.[6] Despite some positive signals in an early open-label study, the larger, placebo-controlled trials were unsuccessful.

Pharmacokinetics

Phase 1 studies in healthy participants and patients with Huntington's disease established a pharmacokinetic profile suitable for once-daily oral dosing.[8]

| Parameter | Value | Population |

| Median Terminal Half-life | 8–118 hours | Healthy Participants |

| Median Time to Max. Plasma Conc. (Tmax) | 4–7 hours | Healthy Participants |

| Steady State Achievement | 11-13 days | Healthy Participants & HD Patients |

Table 1: Summary of this compound Pharmacokinetic Parameters from Phase 1 Studies.[8]

Clinical Efficacy Studies

-

Design: An open-label Phase 2 study in 26 patients with mild cognitive impairment or mild dementia due to Alzheimer's disease.[9]

-

Primary Endpoint: Safety and tolerability.[9]

-

Cognitive Assessments: A comprehensive battery of tests including the Montreal Cognitive Assessment (MoCA).[9]

-

Key Results: The study showed a statistically significant improvement of 2.3 points on the MoCA scale at day 28 compared to baseline. Improvements were also observed in tests of executive function, learning, and memory at day 14.[9] However, the open-label design without a placebo control limits the interpretation of these findings.

| Cognitive Assessment | Change from Baseline | Timepoint |

| Montreal Cognitive Assessment (MoCA) | +2.3 points (statistically significant) | Day 28 |

Table 2: Key Cognitive Outcome from the LUMINARY Study.

This compound was further evaluated in three larger, double-blind, placebo-controlled Phase 2 studies. All three studies failed to meet their primary endpoints.

| Study Name | Indication | N | Primary Endpoint | Outcome |

| PRECEDENT | Parkinson's Disease (MCI) | 86 | Change from baseline on the WAIS-IV Coding Test score at Day 42 | Not met. No statistically significant difference between this compound and placebo. |

| LIGHTWAVE | Alzheimer's Disease (MCI/Mild Dementia) | 174 | Change from baseline on the WAIS-IV Coding Test score at Day 84 | Not met. No statistically significant difference between this compound and placebo. |

| DIMENSION | Huntington's Disease (Cognitive Impairment) | 189 | Change from baseline on the Symbol Digit Modalities Test (SDMT) at Day 84 | Not met. No statistically significant difference between this compound and placebo.[3] |

Table 3: Summary of Placebo-Controlled Phase 2 Clinical Trial Outcomes for this compound.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated, with no new safety signals observed in the Phase 2 studies.[3] The majority of treatment-emergent adverse events were reported as mild to moderate in severity.[3]

Conclusion

This compound represented a rational therapeutic approach to addressing cognitive deficits in neurodegenerative diseases by targeting NMDA receptor hypofunction. Preclinical evidence supported its mechanism of action and demonstrated pro-cognitive effects in relevant animal models. However, the translation of these preclinical findings into clinical efficacy proved to be a significant challenge, as evidenced by the failure of three well-controlled Phase 2 studies to demonstrate a statistically significant benefit over placebo.

The discontinuation of this compound's development underscores the complexities of treating cognitive impairment in neurodegenerative disorders and the difficulty of translating promising preclinical results into clinical success. Nevertheless, the data gathered from the comprehensive investigation of this compound provide valuable insights into the role of NMDA receptor modulation and will serve as an important resource for the scientific community in the ongoing effort to develop effective treatments for these devastating diseases. The discrepancy between the open-label and placebo-controlled trial results also highlights the critical importance of robust trial design in evaluating cognitive enhancers. Future research may build upon the lessons learned from the this compound program to refine strategies for targeting NMDA receptor function in neurodegeneration.

References

- 1. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. businesswire.com [businesswire.com]

- 6. Completed Clinical Research | McGovern Medical School [med.uth.edu]

- 7. alzforum.org [alzforum.org]

- 8. This compound (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dalzanemdor's Role in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalzanemdor (formerly SAGE-718) is an investigational novel neuroactive steroid and a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a derivative of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, this compound was developed to target NMDA receptor hypofunction, a condition implicated in the cognitive deficits of several neurodegenerative disorders. Preclinical studies have demonstrated its potential to enhance synaptic plasticity and long-term potentiation (LTP), key cellular mechanisms underlying learning and memory. This technical guide provides an in-depth overview of the preclinical data supporting this compound's role in these processes, including detailed experimental protocols and a summary of quantitative findings. While recent clinical trials in Parkinson's and Huntington's disease have not met their primary cognitive endpoints, the preclinical evidence for this compound's engagement with the cellular machinery of memory formation remains a subject of scientific interest.

Introduction

The NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system. Its activation by glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, leads to an influx of calcium ions, triggering a cascade of intracellular signaling events that are fundamental to synaptic plasticity. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from synchronous stimulation, is a primary experimental model for the synaptic changes that are thought to underlie learning and memory.

NMDA receptor hypofunction has been postulated as a pathophysiological mechanism in various neurological and psychiatric disorders, leading to cognitive impairment. This compound was designed to address this by acting as a positive allosteric modulator, enhancing the receptor's response to endogenous ligands.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound potentiates the activity of NMDA receptors in the presence of an agonist. It has been shown to enhance the activity of cultured neurons expressing all recombinant NMDA receptor subunits (GluN1/GluN2A-D) as well as native NMDA receptors.[1] The proposed mechanism involves an increase in the channel open probability, thereby augmenting the influx of calcium ions upon receptor activation. This allosteric modulation is believed to be most effective in conditions of low receptor function, such as reduced glutamate or 24(S)-hydroxycholesterol levels.[1]

Preclinical Evidence for Enhanced Synaptic Plasticity and LTP

Preclinical investigations have provided evidence for this compound's ability to modulate synaptic plasticity and, specifically, to enhance LTP. These studies have primarily utilized in vitro electrophysiology in rodent hippocampal slices.

In Vitro Electrophysiology

3.1.1. Potentiation of NMDA Receptor-Mediated Excitatory Postsynaptic Potentials (EPSPs)

Studies on synthetic derivatives of 24(S)-hydroxycholesterol, the parent compound of this compound, have demonstrated a potentiation of NMDA receptor-mediated EPSCs in rat hippocampal neurons at submicromolar concentrations.

3.1.2. Enhancement of Long-Term Potentiation (LTP)

In hippocampal slices, 24(S)-hydroxycholesterol and its synthetic derivatives have been shown to enhance the induction of LTP by subthreshold stimuli.[2] Furthermore, these compounds were able to reverse deficits in hippocampal LTP induced by the NMDA receptor channel blocker ketamine.[2]

Quantitative Data Summary

| Experimental Model | Compound | Concentration | Endpoint | Result | Reference |

| Rat Hippocampal Neurons | 24(S)-hydroxycholesterol | Submicromolar | NMDA Receptor-mediated EPSCs | Potentiation | [2] |

| Rat Hippocampal Slices | 24(S)-hydroxycholesterol | Not specified | LTP Induction (subthreshold stimuli) | Enhancement | [2] |

| Rat Hippocampal Slices | 24(S)-hydroxycholesterol | Not specified | Ketamine-induced LTP Deficit | Reversal | [2] |

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

Objective: To assess the effect of this compound's parent compounds on NMDA receptor-mediated synaptic transmission and LTP in the hippocampus.

Materials:

-

Sprague-Dawley rats (postnatal day 15-25)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose.

-

Dissection buffer (ice-cold, sucrose-based)

-

Vibrating microtome

-

Recording chamber with a perfusion system

-

Glass microelectrodes (for field potential recording and stimulation)

-

Amplifier and data acquisition system

-

24(S)-hydroxycholesterol or its synthetic derivatives

-

Ketamine

Procedure:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold dissection buffer.

-

Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome.

-

Transfer slices to a holding chamber with aCSF, bubbled with 95% O2 / 5% CO2, and allow them to recover for at least 1 hour at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and perfuse with aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.

-

-

LTP Induction:

-

After establishing a stable baseline recording for at least 20 minutes, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

-

For subthreshold stimulation experiments, a weaker HFS protocol is used.

-

-

Drug Application:

-

To test the effect of the compound on LTP, perfuse the slice with aCSF containing the desired concentration of 24(S)-hydroxycholesterol or its derivative for a specified period before and during LTP induction.

-

To test the reversal of LTP deficits, first perfuse with ketamine to inhibit LTP, followed by co-perfusion with the test compound.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the degree of potentiation between control and drug-treated slices.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Enhancing Synaptic Plasticity

References

- 1. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Dalzanemdor: An In-Depth Examination of Molecular Targets Beyond the NMDA Receptor

An Exclusive Focus on NMDA Receptor Modulation

Dalzanemdor (formerly SAGE-718) is an investigational therapeutic agent that has been predominantly characterized as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] A comprehensive review of the available scientific literature and clinical trial data reveals a primary and seemingly exclusive focus on its activity at the NMDA receptor. While the parent compound from which this compound is derived, 24S-hydroxycholesterol (24S-HC), has known interactions with other molecular targets, there is a conspicuous absence of evidence to suggest that this compound shares this broader activity profile.

This compound, a synthetic analogue of the neurosteroid 24S-HC, is designed to enhance the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2] Its mechanism of action is centered on potentiating the activity of these receptors in the presence of the glutamate (B1630785) agonist.[2] However, recent clinical trials in Huntington's, Alzheimer's, and Parkinson's diseases have unfortunately failed to demonstrate statistically significant efficacy, leading to the discontinuation of its development.[6][7][8][9]

This technical guide synthesizes the current understanding of this compound's molecular interactions, with a specific focus on the lack of identified targets beyond the NMDA receptor.

The Endogenous Precursor: 24S-Hydroxycholesterol and Liver X Receptors (LXRs)

To understand the potential for off-target effects of this compound, it is crucial to examine the pharmacology of its endogenous precursor, 24S-hydroxycholesterol. 24S-HC is the primary metabolite of cholesterol in the brain and is known to be a natural ligand for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a key role in the regulation of cholesterol homeostasis.

However, studies on 24S-HC have indicated that its potentiation of NMDA receptor function is independent of LXR activation. This suggests that the modulatory effects of 24S-HC on the NMDA receptor occur through a direct interaction with the receptor complex itself or a closely associated protein, rather than through the genomic pathway mediated by LXR.

This compound's Selectivity Profile

Preclinical studies have highlighted the selectivity of this compound for the NMDA receptor. These investigations have shown that this compound potentiates NMDA receptor-mediated currents without affecting those mediated by AMPA or GABA-A receptors. This selectivity is a key feature of its pharmacological profile and underscores the targeted nature of its development.

At present, there are no publicly available studies that have systematically profiled this compound against a broad panel of receptors, enzymes, and ion channels to definitively rule out other potential molecular targets. However, the existing body of research strongly indicates that its primary, if not sole, mechanism of action is the positive allosteric modulation of the NMDA receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for assessing its activity.

Quantitative Data

Due to the lack of identified molecular targets for this compound beyond the NMDA receptor, a table summarizing quantitative data for such interactions cannot be provided. All available quantitative data, such as EC50 values, relate to its activity as an NMDA receptor PAM.

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound at the NMDA receptor can be found in the primary research articles investigating its preclinical pharmacology. A general methodology for in vitro electrophysiology is as follows:

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from rodent embryos and plated on coverslips. The cells are maintained in culture for a specified period to allow for maturation and expression of functional NMDA receptors.

-

Recording Setup: Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external recording solution.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are obtained from visually identified neurons using borosilicate glass pipettes filled with an internal solution. The membrane potential is held at a negative potential (e.g., -70 mV) to ensure a sufficient driving force for inward currents.

-

Drug Application: A baseline of NMDA receptor-mediated currents is established by applying a solution containing glutamate and a co-agonist (e.g., glycine). Subsequently, a solution containing glutamate, the co-agonist, and this compound at various concentrations is applied to determine its effect on the receptor currents.

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized for offline analysis. The peak amplitude and other kinetic properties of the NMDA receptor currents in the absence and presence of this compound are measured and compared to determine its modulatory effects.

Conclusion

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Sage ends this compound development following Phase II trial failure - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. SAGE's this compound Fails to Meet Goal in Huntington's Disease Study | Nasdaq [nasdaq.com]

The Rise and Discontinuation of Dalzanemdor (SAGE-718): A Technical Overview of its Discovery, Synthesis, and Clinical Exploration

Discovery and Rationale: Targeting NMDA Receptor Hypofunction

Dalzanemdor emerged from research into the endogenous neurosteroid 24(S)-hydroxycholesterol, the primary metabolite of cholesterol in the brain.[1] This neurosteroid was identified as a potent and selective positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[2][3] NMDA receptor hypofunction has been implicated in the pathophysiology of several neurodegenerative diseases associated with cognitive decline.[2]

However, 24(S)-hydroxycholesterol itself possesses suboptimal pharmacokinetic properties for therapeutic development, including poor oral bioavailability and rapid clearance. This led to a medicinal chemistry campaign to develop analogs with improved drug-like characteristics, culminating in the identification of this compound (SAGE-718).[2] this compound was designed to enhance NMDA receptor activity, particularly in conditions of receptor hypofunction, without causing the excessive stimulation that can lead to excitotoxicity.[4]

Synthesis of this compound and its Analogs

While the complete, step-by-step synthesis of this compound is detailed in the primary scientific literature, a general overview of the synthetic strategy for this class of 24(S)-hydroxycholesterol analogs can be described. The synthesis of these complex steroidal molecules typically involves multi-step sequences starting from commercially available steroid precursors. Key synthetic transformations would likely include stereoselective modifications of the steroidal backbone and the introduction of the fluorinated side chain, which is a critical feature of this compound's structure.

The development of analogs, such as SGE-201 and SGE-301, was integral to understanding the structure-activity relationship (SAR) of this chemical series.[3] The SAR studies focused on modifying both the steroidal core and the side chain to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a 3-alpha methyl group was a key modification explored in early analogs.[3] A detailed SAR would systematically document how specific structural changes impact NMDA receptor potentiation, metabolic stability, and brain penetration.

Mechanism of Action and Preclinical Pharmacology

This compound acts as a positive allosteric modulator of the NMDA receptor. This means it binds to a site on the receptor distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites, and enhances the receptor's response to these endogenous ligands.[5] Preclinical studies demonstrated that this compound potentiates all GluN1/GluN2 subunit-containing NMDA receptors.[4] Its mechanism is thought to involve an increase in the channel open probability, which would be particularly beneficial in states of NMDA receptor hypofunction.[4]

Key Preclinical Findings:

-

In Vitro Electrophysiology: In cultured neurons and brain slices, this compound and its analogs were shown to enhance NMDA receptor-mediated currents and excitatory postsynaptic potentials (EPSPs).[3][4]

-

Long-Term Potentiation (LTP): These compounds were demonstrated to enhance LTP, a cellular correlate of learning and memory, in hippocampal slices.[2]

-

Animal Models of NMDA Hypofunction: In rodent models where NMDA receptor function was pharmacologically inhibited (e.g., with ketamine or phencyclidine) or compromised due to cholesterol depletion, this compound was shown to ameliorate the resulting behavioral and electrophysiological deficits.[4]

-

Safety Profile: Importantly, this compound did not induce epileptiform activity in preclinical models, a potential concern for compounds that enhance excitatory neurotransmission.[4]

Clinical Development and Pharmacokinetics

This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in treating cognitive impairment in various neurodegenerative disorders.

Phase 1 Studies:

First-in-human, dose-finding studies were conducted in healthy volunteers and a small cohort of patients with Huntington's disease. These were single-ascending dose (SAD) and multiple-ascending dose (MAD) trials.[6]

Table 1: Summary of Phase 1 Pharmacokinetic Parameters of this compound in Healthy Volunteers [6][7]

| Parameter | Single Ascending Dose (0.35 - 3.0 mg) | Multiple Ascending Dose (0.5 - 1.0 mg for 14 days) |

| Tmax (median) | 4 - 7 hours | 4 - 7 hours |

| t1/2 (median) | 8 - 118 hours | Not reported |

| Exposure (Cmax and AUC) | Dose-proportional (6–46 ng/mL) | More than dose-proportional (6–41 ng/mL) |

| Steady State | N/A | Achieved in 11-13 days |

This compound was generally well-tolerated, with no adverse events leading to discontinuation in these early studies. The pharmacokinetic profile supported once-daily dosing.[6]

Phase 2 Studies and Discontinuation:

This compound was advanced into Phase 2, placebo-controlled trials for cognitive impairment associated with Huntington's disease (DIMENSION study, NCT05107128), Parkinson's disease (PRECEDENT study, NCT05318937), and Alzheimer's disease.[5][8]

Table 2: Overview of this compound Phase 2 Clinical Trials

| Study Name (Indication) | Number of Participants | Primary Endpoint | Outcome |

| PRECEDENT (Parkinson's Disease) | 86 | Change from baseline on the Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding Test score at Day 42.[5] | Did not meet primary endpoint.[5] |

| LIGHTWAVE (Alzheimer's Disease) | ~150 | Change from baseline in the WAIS-IV Coding Test.[1] | Did not meet primary endpoint. |

| DIMENSION (Huntington's Disease) | 189 | Change from baseline on the Symbol Digit Modalities Test (SDMT) at Day 84. | Did not meet primary endpoint. |

In 2024, Sage Therapeutics announced that the Phase 2 trials for Parkinson's, Alzheimer's, and subsequently Huntington's disease did not meet their primary endpoints, failing to show a statistically significant improvement in cognitive function compared to placebo.[5] As a result, the company announced the discontinuation of the this compound development program.

Experimental Protocols

In Vitro Electrophysiology (General Protocol)

-

Cell Culture: Hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits are cultured under standard conditions.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure NMDA receptor-mediated currents. Cells are voltage-clamped, and currents are evoked by the application of NMDA and glycine/D-serine.

-

Compound Application: this compound or its analogs are bath-applied at various concentrations to determine their effect on the amplitude and kinetics of the NMDA currents. EC50 values are calculated from the concentration-response curves.

Animal Models of Cognitive Impairment (General Protocol)

-

Model Induction: NMDA receptor hypofunction is induced in rodents (rats or mice) through the administration of non-competitive NMDA receptor antagonists like phencyclidine (PCP) or ketamine.

-

Drug Administration: this compound or vehicle is administered orally or via injection prior to behavioral testing.

-

Behavioral Assessments: A battery of behavioral tests is used to assess different cognitive domains. These may include:

-

Novel Object Recognition: To assess learning and memory.

-

Morris Water Maze or Radial Arm Maze: To evaluate spatial learning and memory.[9]

-

Social Interaction Tests: To measure social recognition memory.

-

Phase 1 Clinical Trial (SAD/MAD) Protocol (General Outline)

-

Study Design: Double-blind, placebo-controlled, randomized, single- and multiple-ascending dose design.

-

Participants: Healthy adult volunteers. In some cohorts, patients with the target indication (e.g., Huntington's disease) were included in an open-label fashion.

-

Intervention: Participants receive a single oral dose of this compound or placebo, with the dose escalated in subsequent cohorts after safety review. In the MAD portion, participants receive daily doses for a specified period (e.g., 14 days).

-

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics: Serial blood samples are collected to determine plasma concentrations of this compound and its metabolites over time.

-

Pharmacodynamics (Exploratory): Cognitive performance is assessed using validated tests such as the Cogstate Brief Battery.[10]

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound as an NMDA Receptor PAM.

Caption: this compound Drug Discovery and Development Workflow.

Conclusion

The development of this compound represents a scientifically rigorous effort to translate a novel understanding of brain neurosteroid function into a potential therapy for cognitive impairment in neurodegenerative diseases. While the ultimate outcome of the clinical trials was disappointing, the program has provided valuable insights into the role of NMDA receptor modulation in these complex disorders. The data generated from the discovery, synthesis, and clinical evaluation of this compound and its analogs will serve as an important resource for the scientific community as the search for effective treatments for cognitive decline continues.

References

- 1. SAGE-718 | ALZFORUM [alzforum.org]

- 2. This compound (SAGE‐718), a novel, investigational N‐methyl‐D‐aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose‐finding studies in healthy participants and an open‐label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAGE-718: A First-in-Class N-Methyl-d-Aspartate Receptor Positive Allosteric Modulator for the Potential Treatment of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investor Relations – Supernus [supernus.com]

- 6. This compound (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 9. rjptonline.org [rjptonline.org]

- 10. cogstate.com [cogstate.com]

In Vitro Characterization of SAGE-718 on Primary Neuron Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAGE-718 (dalzanemdor) is a novel, orally bioavailable, and brain-penetrant neuroactive steroid that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Developed as a derivative of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol, SAGE-718 is under investigation for the treatment of cognitive impairment associated with neurodegenerative disorders such as Huntington's and Alzheimer's disease.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of SAGE-718, focusing on its effects on primary neuron cultures. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying pathways and workflows.

Mechanism of Action

SAGE-718 enhances the function of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[5] It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist-binding site to increase the probability of the ion channel opening in the presence of the agonists glutamate (B1630785) and a co-agonist (glycine or D-serine).[4][6] Preclinical studies have shown that SAGE-718 potentiates NMDA receptors containing various GluN2 subunits (GluN2A-D) with similar efficacy.[1][7] This potentiation of NMDA receptor-mediated currents aims to restore normal neuronal function in conditions associated with NMDA receptor hypofunction.[1][4]

Data Presentation: Quantitative Effects of SAGE-718

The following tables summarize the key quantitative findings from in vitro studies of SAGE-718 on primary neuron cultures.

Table 1: Electrophysiological Effects of SAGE-718 on NMDA Receptor-Mediated Excitatory Postsynaptic Potentials (EPSPs) in Primary Neurons

| Parameter | Value | Cell Type | Reference |

| EC50 | 47 nM | Rat Striatal Medium Spiny Neurons | [1] |

| Emax | 330% potentiation | Rat Striatal Medium Spiny Neurons | [1] |

| Effect on EPSP Decay Kinetics | No significant effect | Rat Striatal Medium Spiny Neurons | [1] |

Table 2: In Vitro Safety Profile of SAGE-718

| Assay | Finding | Cell Type | Reference |

| Seizure Liability (Multielectrode Array) | Did not produce epileptiform activity | Primary Neuronal Cultures | [7][8] |

Note: Specific quantitative data for the potency of SAGE-718 on primary neurons expressing individual GluN2A-D subunits are not available in the public domain at the time of this writing.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize SAGE-718.

Primary Neuron Culture

A foundational step for the in vitro characterization of SAGE-718 involves the preparation of primary neuronal cultures.

-

Source: Primary neurons are typically isolated from the hippocampus or striatum of embryonic or neonatal rodents (e.g., Sprague-Dawley rats).

-

Dissociation: The brain tissue is dissected and treated with enzymes such as trypsin and DNase to dissociate the cells.

-

Plating: The dissociated neurons are plated on culture dishes or coverslips pre-coated with an adhesion substrate like poly-D-lysine and laminin.

-

Culture Medium: Neurons are maintained in a specialized growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.

-

Maturation: The cultures are allowed to mature for a period of 7-14 days in vitro (DIV) before being used in experiments to allow for the development of synaptic connections.